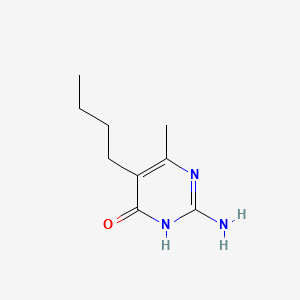

2-Amino-5-butyl-6-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

2-amino-5-butyl-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-3-4-5-7-6(2)11-9(10)12-8(7)13/h3-5H2,1-2H3,(H3,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCNDBQWMCGZAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C(NC1=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193371 |

Source

|

| Record name | 4-Pyrimidinol, 2-amino-5-butyl-6-methyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4038-64-6 |

Source

|

| Record name | 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004038646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4038-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinol, 2-amino-5-butyl-6-methyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-BUTYL-6-METHYL-4(3H)-PYRIMIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0VFB8I9BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-5-butyl-6-methylpyrimidin-4-ol chemical properties

An In-depth Technical Guide: Chemical Properties of 2-Amino-5-butyl-6-methylpyrimidin-4-ol

Introduction: A Versatile Heterocyclic Scaffold

This compound (CAS No: 4038-64-6) is a substituted pyrimidine derivative that serves as a crucial building block in medicinal chemistry and agrochemical research.[1] The 2-aminopyrimidine core is a privileged scaffold, appearing in a wide array of biologically active compounds, including approved therapeutics. Its structural features allow for versatile functionalization, enabling the exploration of vast chemical space in the pursuit of novel agents with tailored pharmacological profiles.

This guide provides a comprehensive overview of the core chemical properties of this compound, focusing on its structural attributes, spectroscopic signature, synthesis, reactivity, and applications. A central theme throughout this analysis is the compound's existence in a tautomeric equilibrium, which profoundly influences its reactivity and spectroscopic characteristics. Understanding these properties is paramount for its effective utilization in synthetic chemistry and drug design campaigns.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 4038-64-6 | [2][3] |

| Molecular Formula | C₉H₁₅N₃O | [2][3] |

| Molecular Weight | 181.23 g/mol | [3] |

| Appearance | Solid | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCCCC1=C(N=C(NC1=O)N)C | [3] |

| InChI Key | VYCNDBQWMCGZAA-UHFFFAOYSA-N | [2][3] |

Tautomerism: A Key Chemical Feature

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers: the aromatic alcohol form (pyrimidin-4-ol) and the non-aromatic keto form (pyrimidin-4(3H)-one). This equilibrium is common in hydroxypyrimidines and influences the molecule's spectroscopic data and reactivity.[4] The keto form is often the predominant tautomer in various solvents and the solid state.

Caption: Tautomeric equilibrium of the title compound.

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. The data for this compound is best understood by comparison with closely related and well-characterized analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous map of the carbon-hydrogen framework. Based on data for structurally similar compounds like 2-Amino-6-butylpyrimidin-4(3H)-one, the following spectral features are expected, typically using DMSO-d₆ as the solvent to ensure solubility and observe exchangeable protons.[5]

| ¹H NMR | Assignment | Causality |

| ~8.25 ppm (br s, 2H) | -NH₂ | Exchangeable amino protons. |

| ~5.62 ppm (s, 1H) | C5-H | Vinylic proton on the pyrimidine ring. |

| ~2.40 ppm (t, 2H) | -CH₂- (alpha to ring) | Methylene protons adjacent to the pyrimidine ring, split by the neighboring CH₂ group. |

| ~1.55 ppm (m, 2H) | -CH₂- | Methylene protons of the butyl chain. |

| ~1.35 ppm (m, 2H) | -CH₂- | Methylene protons of the butyl chain. |

| ~0.92 ppm (t, 3H) | -CH₃ (butyl) | Terminal methyl group of the butyl chain, split by the adjacent CH₂ group. |

| Not specified | C6-CH₃ | Methyl group attached to the pyrimidine ring. |

| ¹³C NMR | Assignment | Causality |

| ~159.5 ppm | C4=O | Carbonyl carbon of the predominant keto tautomer. |

| ~155.4 ppm | C2-NH₂ | Carbon bearing the amino group. |

| ~151.6 ppm | C6-CH₃ | Carbon bearing the methyl group. |

| ~99.7 ppm | C5 | Vinylic carbon of the pyrimidine ring. |

| ~30.2, 27.1, 19.7 ppm | Butyl Chain Carbons | Aliphatic carbons of the butyl substituent. |

| ~11.7 ppm | Butyl -CH₃ | Terminal methyl carbon of the butyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups and confirming the tautomeric state. The spectrum will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| 3400 - 3100 | N-H and O-H stretching | A broad band indicating the presence of the amino group and the hydroxyl group of the pyrimidinol tautomer.[4][5] |

| 2960 - 2850 | C-H stretching | Aliphatic C-H bonds of the butyl and methyl groups. |

| ~1705 - 1655 | C=O stretching | Strong absorption confirming the presence of the pyrimidinone (keto) tautomer.[5] |

| ~1630 | C=N and C=C stretching | Stretching vibrations characteristic of the pyrimidine ring system.[5] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using an electrospray ionization (ESI) source in positive mode, the expected molecular ion would be the protonated species.

-

Expected Ion (M+H)⁺: m/z 182.13

-

Key Fragmentation: A primary fragmentation pathway would likely involve the loss of the butyl group (C₄H₉, 57 Da) or components thereof, which helps to confirm the presence and location of the alkyl substituent.

Synthesis and Reactivity

General Synthesis Strategy

Substituted 2-aminopyrimidines are commonly synthesized via multi-component condensation reactions. A robust and efficient method involves the reaction of a β-ketoester, an aldehyde or ketone, and guanidine.[6] For the title compound, a logical precursor would be ethyl 2-butylacetoacetate, which condenses with guanidine to form the pyrimidine ring. This Biginelli-type reaction is a cornerstone of heterocyclic synthesis.

Caption: General workflow for the synthesis of the title compound.

Key Reactivity

The presence of multiple functional groups (amino, hydroxyl/keto, and the pyrimidine ring) makes this molecule a versatile substrate for further chemical modification.

-

O-Alkylation and Substitution: The hydroxyl group of the pyrimidinol tautomer can be deprotonated with a base to form a sodium salt. This salt is a potent nucleophile that can react with alkyl halides to yield O-substituted derivatives.[7] Furthermore, the hydroxyl group can be converted to a 4-chloro substituent, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.[7]

-

N-Functionalization: The exocyclic amino group can undergo reactions typical of primary amines, such as acylation, alkylation, or condensation with aldehydes and ketones to form Schiff bases.[8] These modifications are crucial for modulating the biological activity of the resulting compounds.

Applications in Research and Development

Scaffold for Drug Discovery

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry. Derivatives have demonstrated a broad spectrum of biological activities, making this compound a valuable starting material for generating compound libraries. Documented activities for this class of compounds include:

-

Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors or antiproliferative agents.[9][10]

-

Antimicrobial and Antiviral Activity: The scaffold is present in numerous compounds designed to interfere with microbial and viral replication pathways.[1][10]

-

Enzyme Inhibition: As bioisosteres of natural purines, these compounds can act as potent and selective inhibitors for various enzymes.[11]

Agrochemical Research

The structural motifs found in pharmaceuticals are often transferable to agrochemicals. This compound serves as a precursor for developing novel fungicides, herbicides, and insecticides, where structural modifications can tune efficacy and selectivity for specific agricultural targets.[1]

Analytical Applications

Due to its stable heterocyclic core and distinct mass, this compound or its isotopically labeled analogues are suitable for use as internal standards in quantitative chromatographic assays (GC-MS or LC-MS).[12] An internal standard is critical for correcting variations in sample processing and instrument response, thereby ensuring analytical accuracy.[12]

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for similar compounds and are intended as a starting point for laboratory work.

Protocol: Synthesis of 2-Amino-6-alkylpyrimidin-4(3H)-one (General Procedure)

This protocol is adapted from methodologies used for synthesizing structurally related compounds and should be optimized for the specific target.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add one molar equivalent of guanidine hydrochloride, followed by one molar equivalent of the appropriate β-ketoester (e.g., ethyl 2-butylacetoacetate).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, reduce the solvent volume under vacuum. Neutralize the residue with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., methanol/DCM) to obtain the pure compound.[5]

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy as detailed in Section 3.0.

Protocol: NMR Sample Preparation and Analysis

This protocol provides a standard method for acquiring NMR data for pyrimidine derivatives.[13]

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable N-H and O-H protons.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment over a spectral width of 0-12 ppm. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

References

-

2-Amino-5-butyl-6-methyl-4-pyrimidinol | CymitQuimica.

-

2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone - PubChem.

-

This compound - MySkinRecipes.

-

A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs - Benchchem.

-

A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine - Benchchem.

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate.

-

Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers - Benchchem.

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors - PubMed Central.

-

Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed.

-

A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity | Request PDF - ResearchGate.

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central.

-

Application Note and Protocol for the Use of 2-Amino-4-hydroxy-6-methylpyrimidine as an Internal Standard in Chromatography - Benchchem.

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central.

-

(PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-Amino-5-butyl-6-methyl-4-pyrimidinol | CymitQuimica [cymitquimica.com]

- 3. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C9H15N3O | CID 135418936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-5-butyl-6-methylpyrimidin-4-ol

Introduction

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's structure is a cornerstone of chemical research. This guide provides a comprehensive, in-depth exploration of the structure elucidation of 2-amino-5-butyl-6-methylpyrimidin-4-ol, a substituted pyrimidine of interest. The pyrimidine scaffold is a critical pharmacophore in numerous therapeutic agents, making the precise characterization of its derivatives a vital endeavor.

This document deviates from a rigid, templated approach. Instead, it is structured to logically unfold the process of structural determination, from initial synthesis and preliminary characterization to the application of advanced spectroscopic and crystallographic techniques. The causality behind each experimental choice is explained, providing a narrative that reflects the thought process of a senior application scientist. Every protocol is presented as a self-validating system, ensuring scientific integrity and trustworthiness.

Synthesis and Preliminary Characterization

The journey to elucidating a molecular structure begins with its synthesis and initial purification. A plausible synthetic route for this compound is adapted from established methods for similar 2-aminopyrimidine derivatives.

Proposed Synthesis

A common and effective method for the synthesis of 2-aminopyrimidin-4-ol derivatives is the condensation of a β-ketoester with guanidine. In this case, 2-butyl-3-oxobutanoate would be reacted with guanidine hydrochloride in the presence of a base, such as sodium ethoxide in ethanol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add guanidine hydrochloride and stir until it is fully dissolved.

-

Condensation: Add 2-butyl-3-oxobutanoate dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon neutralization.

-

Purification: The crude product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the purified this compound.

Tautomerism: A Critical Consideration

A crucial aspect of the chemistry of 2-aminopyrimidin-4-ols is the potential for tautomerism. The molecule can exist in equilibrium between the -ol and -one forms, and also exhibit amino-imino tautomerism. The predominant tautomer can be influenced by the physical state (solid vs. solution) and the solvent polarity. This phenomenon will have a significant impact on the interpretation of spectroscopic data.

Mass Spectrometry: Determining the Molecular Mass and Fragmentation Pattern

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[1]

Expected Molecular Ion and Isotopic Pattern

For this compound (C₉H₁₅N₃O), the expected exact mass of the molecular ion [M]⁺• is 181.1215 g/mol .[2] Due to the presence of carbon and nitrogen, small M+1 and M+2 peaks are anticipated due to the natural abundance of ¹³C and ¹⁵N isotopes.

Predicted Fragmentation Pattern

Key Predicted Fragmentation Pathways:

-

α-Cleavage of the Butyl Group: The butyl side chain is susceptible to fragmentation. Loss of a propyl radical (•C₃H₇) would result in a prominent peak at m/z 138.

-

Loss of the Butyl Group: Cleavage of the entire butyl group (•C₄H₉) would lead to a fragment at m/z 124.

-

Retro-Diels-Alder (RDA) Reaction: The pyrimidine ring can undergo a characteristic RDA fragmentation, though this is often more prevalent in simpler pyrimidines.

-

Loss of Small Neutral Molecules: Fragments corresponding to the loss of small, stable molecules like CO, N₂, and HCN are also possible from the pyrimidine ring itself.

Table 1: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 181 | [M]⁺• (Molecular Ion) |

| 138 | [M - C₃H₇]⁺ |

| 124 | [M - C₄H₉]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the purified solid is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[1]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR techniques provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms.[6]

Predicted ¹H NMR Spectrum

Due to the absence of experimental data, the following ¹H NMR chemical shifts are predicted based on known values for similar pyrimidine derivatives and the influence of the substituents. The spectrum is predicted in a common NMR solvent like DMSO-d₆, which can influence tautomeric equilibrium.[7]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Broad Singlet | 1H | OH/NH (exchangeable with D₂O) |

| ~6.5 | Broad Singlet | 2H | -NH₂ (exchangeable with D₂O) |

| ~2.2 | Triplet | 2H | -CH₂- (butyl group, α to the ring) |

| ~2.1 | Singlet | 3H | -CH₃ (on the ring) |

| ~1.4 | Multiplet | 2H | -CH₂- (butyl group, β to the ring) |

| ~1.3 | Multiplet | 2H | -CH₂- (butyl group, γ to the ring) |

| ~0.9 | Triplet | 3H | -CH₃ (butyl group, terminal) |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C4 (-C-OH or -C=O) |

| ~160 | C2 (-C-NH₂) |

| ~158 | C6 (-C-CH₃) |

| ~110 | C5 (-C-butyl) |

| ~30 | -CH₂- (butyl group, α to the ring) |

| ~28 | -CH₂- (butyl group, β to the ring) |

| ~22 | -CH₂- (butyl group, γ to the ring) |

| ~20 | -CH₃ (on the ring) |

| ~14 | -CH₃ (butyl group, terminal) |

2D NMR Spectroscopy for Unambiguous Assignments

To confirm the assignments made from the 1D NMR spectra and to establish the connectivity within the molecule, 2D NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, confirming the C-H connectivities.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity of quaternary carbons and piecing together the molecular fragments. For example, HMBC would show correlations from the methyl protons to C6 and C5, and from the α-methylene protons of the butyl group to C5, C4, and C6.[8]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[9][10][11]

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

-

2D NMR: Perform HSQC and HMBC experiments to establish C-H and long-range C-H correlations.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign all proton and carbon signals and confirm the molecular structure.

X-ray Crystallography: The Definitive Structure

While NMR and MS provide powerful evidence for the structure of a molecule in solution and the gas phase, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state.[12] This technique can reveal precise bond lengths, bond angles, and intermolecular interactions.

In the absence of a suitable single crystal, powder X-ray diffraction (PXRD) can be a valuable alternative. PXRD provides a characteristic "fingerprint" of the crystalline solid and can be used to identify the crystalline phase and determine unit cell parameters.[8][13][14]

The Crystallographic Workflow

The process of determining a crystal structure involves several key steps:

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: The purified solid sample is finely ground to a homogeneous powder using a mortar and pestle.[13]

-

Mounting: The powder is carefully packed into a sample holder, ensuring a flat and level surface.[13][14]

-

Data Acquisition: The sample is placed in a powder diffractometer. The instrument directs a beam of monochromatic X-rays onto the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks. This pattern is unique to the crystalline phase of the compound.[15][16]

Integrated Structure Elucidation: A Holistic Approach

The true power of modern analytical chemistry lies in the integration of data from multiple techniques. The structure elucidation of this compound is a prime example of this synergistic approach.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the careful application and interpretation of a suite of modern analytical techniques. From the initial synthesis and purification to the detailed analysis of mass spectrometric and NMR data, each step provides a crucial piece of the structural puzzle. While X-ray crystallography offers the ultimate confirmation of the solid-state structure, a comprehensive understanding of the molecule is achieved through the integration of all available data. This guide has provided a detailed, technically grounded framework for approaching the structure elucidation of this and other novel chemical entities, emphasizing the importance of scientific rigor and a logical, evidence-based workflow.

References

-

Beloit College. (2022, August 29). Preparation of Powder X-ray Diffraction Samples. Retrieved from [Link]

-

Operating Procedure for X-Ray Diffraction. (n.d.). Retrieved from [Link]

-

University of California, Davis. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1807.

-

UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

- Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Structure determination of organic materials from powder X-ray diffraction data.

-

Malvern Panalytical. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Nowicka, K., & Stawinska, J. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(21), 5092.

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

- Harris, K. D. M. (2021). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. In NMR Crystallography (pp. 211-248). Royal Society of Chemistry.

- Aoyama, T., et al. (2021). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 118(1), 013301.

-

Carleton College. (2018, June 15). X-ray Powder Diffraction (XRD). Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

- I. B. Rietveld, et al. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-tributyldiindolocarbazole.

- M. S. Fleming, et al. (2007). Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone.

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

- K. Mereiter, et al. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Crystal Growth & Design, 10(5), 2138–2147.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- M. A. Ali, et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules, 26(16), 4991.

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

-

Dr. Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

- R. R. Shoup, H. T. Miles, & E. D. Becker. (1966). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 88(18), 4331-4336.

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. Retrieved from [Link]

- Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

- H. J. Kim, et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 938–950.

- T. Kind, et al. (2019). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 9(12), 287.

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

- J. T. Smith, et al. (2014). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 8), 779–783.

- A. K. Deb, et al. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Organic & Biomolecular Chemistry, 12(30), 5585-5589.

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

- P. K. S. Sarma, et al. (1998). Study of Amino Imino Tautomerism in Derivatives of 2-, 4- and 6-Aminonicotinic Acid.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C9H15N3O | CID 135418936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. article.sapub.org [article.sapub.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. mcgill.ca [mcgill.ca]

- 9. organomation.com [organomation.com]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. PPXRD - Abstract Submission Form [icdd.com]

- 13. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]

- 14. mse.washington.edu [mse.washington.edu]

- 15. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 16. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

An In-Depth Technical Guide to 2-Amino-5-butyl-6-methylpyrimidin-4-ol (CAS: 4038-64-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

2-Amino-5-butyl-6-methylpyrimidin-4-ol is a substituted pyrimidine derivative with the CAS number 4038-64-6. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a plethora of synthetic drugs with a wide range of biological activities.[1] This guide serves as a comprehensive technical resource, providing an in-depth analysis of the synthesis, characterization, and potential applications of this compound, grounded in established chemical principles and supported by relevant literature.

The strategic placement of an amino group at the 2-position and a hydroxyl group at the 4-position, combined with alkyl substituents at the 5 and 6-positions, makes this compound an intriguing candidate for drug discovery and agrochemical research.[2] The 2-aminopyrimidine moiety is a well-established pharmacophore known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[3] This is largely due to its ability to act as a versatile hydrogen bond donor and acceptor, facilitating interactions with various biological targets.

It is critical to recognize that this compound can exist in tautomeric forms, primarily the pyrimidin-4-ol form and the pyrimidin-4(3H)-one (or keto) form. This equilibrium can influence its physicochemical properties and biological interactions.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. The following table summarizes its key identifiers and properties, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 4038-64-6 | |

| Molecular Formula | C₉H₁₅N₃O | |

| Molecular Weight | 181.24 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-amino-5-butyl-6-methyl-4-pyrimidinol, 2-amino-5-butyl-6-methylpyrimidin-4(3H)-one | [4] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage | 2-8°C, light-proof, under inert gas | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups), a singlet for the methyl group on the pyrimidine ring, and broad singlets for the amino (NH₂) and hydroxyl (OH) protons. The exact chemical shifts of the NH₂ and OH protons can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbons of the butyl group, the methyl carbon, and the three sp²-hybridized carbons of the pyrimidine ring.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 181.12. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition. Fragmentation patterns in the mass spectrum would likely involve the loss of the butyl side chain.[7]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

~3300-3500 cm⁻¹: N-H stretching vibrations of the amino group.

-

~3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group, potentially indicating hydrogen bonding.

-

~1640-1680 cm⁻¹: C=O stretching if the keto tautomer is present.

-

~1550-1620 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the butyl and methyl groups.[8]

Synthesis of this compound

The synthesis of 2-amino-5-alkyl-6-methylpyrimidin-4-ols is most commonly achieved through the condensation of a β-ketoester with guanidine. This well-established reaction provides a reliable route to the pyrimidine core. The following protocol outlines a representative synthesis for this compound.

Experimental Protocol: Synthesis via Guanidine Condensation

This protocol is based on the general method for the synthesis of substituted 2-aminopyrimidin-4-ols.[9]

Reagents and Materials:

-

Ethyl 2-butylacetoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and reflux apparatus

Step-by-Step Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

-

Addition of Guanidine Hydrochloride: To the freshly prepared sodium ethoxide solution, add an equimolar amount of guanidine hydrochloride. Stir the mixture for 30 minutes at room temperature. This in-situ generation of free guanidine is crucial for the subsequent condensation reaction.

-

Condensation Reaction: Add an equimolar amount of ethyl 2-butylacetoacetate dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

-

Sodium Ethoxide: A strong base is required to deprotonate the guanidine hydrochloride to its free base form, which is the active nucleophile in the condensation reaction. Sodium ethoxide is a common choice for this purpose in alcoholic solvents.

-

Absolute Ethanol: The use of an anhydrous solvent is important to prevent side reactions and to ensure the efficacy of the sodium ethoxide.

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing the condensation and cyclization to proceed to completion in a reasonable timeframe.

Analytical Characterization

To ensure the purity and confirm the identity of the synthesized this compound, a combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical and chemical compounds. A reverse-phase HPLC method is suitable for the analysis of this compound.

Representative HPLC Protocol:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[10]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (or methanol) and water with a suitable modifier like phosphoric acid or formic acid (for MS compatibility).[11]

-

Detection: UV detection at a wavelength where the pyrimidine ring shows strong absorbance (typically around 254 nm or 275 nm).[12]

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

This method allows for the separation of the target compound from any unreacted starting materials or by-products, and the peak area can be used to determine its purity.

Potential Applications in Drug Discovery and Agrochemicals

The 2-aminopyrimidine scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs.[13] The structural features of this compound suggest several potential areas of application.

Antimicrobial and Antiviral Activity

Many 2-aminopyrimidine derivatives have demonstrated significant antimicrobial and antiviral activity.[14][15] The ability of the pyrimidine core to mimic natural nucleobases allows these compounds to potentially interfere with viral replication by inhibiting key enzymes involved in nucleic acid synthesis.[2] The butyl group may enhance lipid solubility, potentially improving cell membrane permeability and bioavailability. Further screening against a panel of bacteria, fungi, and viruses would be necessary to elucidate the specific antimicrobial spectrum of this compound.

Anticancer Potential

Substituted pyrimidines are a well-established class of anticancer agents.[16] They can exert their effects through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival. The specific substitution pattern on the pyrimidine ring of this compound could confer selectivity for certain kinase targets. For instance, some aminopyrimidine derivatives have been investigated as inhibitors of fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[17]

Agrochemical Research

The structural motifs present in this compound are also found in some agrochemicals.[4] Pyrimidine derivatives are used as fungicides, herbicides, and insecticides. The lipophilic butyl group could enhance the compound's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, potentially increasing its efficacy.[2]

Safety and Handling

Based on the Safety Data Sheets (SDS) for similar compounds, this compound should be handled with appropriate precautions in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a heterocyclic compound with a structural framework that suggests significant potential for applications in medicinal chemistry and agrochemical research. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and evaluation based on well-established principles and data from closely related analogues. The versatile 2-aminopyrimidine core, combined with the lipophilic butyl substituent, makes it a compelling candidate for further investigation as a potential antimicrobial, antiviral, or anticancer agent. The protocols and data presented herein are intended to empower researchers to further explore the therapeutic and practical utility of this promising molecule.

References

-

SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. Retrieved from [Link]

- Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(7).

- Kim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

-

ResearchGate. (n.d.). The antiviral activity of compounds 2, 5, 6, 8-11, and 22 against.... Retrieved from [Link]

- Roth, B., et al. (1989). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms. Journal of Medicinal Chemistry, 32(8), 1949-1958.

- de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)

- Kim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidine-4-thiol. Retrieved from [Link]

- Moody, C. J., & Roffey, J. R. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Organic & Biomolecular Chemistry, 9(16), 5671-5677.

-

ResearchGate. (n.d.). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

-

USPTO. (n.d.). Patent Public Search. Retrieved from [Link]

- Mohana, K. N., et al. (2010). Synthesis and in vitro antimicrobial activity of N-(5-amino-2- methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 75-82.

-

USPTO. (n.d.). Search for patents. Retrieved from [Link]

- G. S. S. N. S. R. C. O. Kumar, et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6335.

-

mzCloud. (n.d.). 2 Amino 5 isopentyl 6 methylpyrimidin 4 ol. Retrieved from [Link]

- Novak, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(19), 6335.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of a,b-dicarbonyls with guanidine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 2-Amino-6-methylpyrimidin-4-ol. Retrieved from [Link]

- de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)

- Erkin, A. V., & Krutikov, V. I. (2009). Formation, Structure and Heterocyclization of Aminoguanidine and Ethyl Acetoacetate Condensation Products. Russian Journal of General Chemistry, 79(6), 1204-1209.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C9H15N3O | CID 135418936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mzCloud – 2 Amino 5 isopentyl 6 methylpyrimidin 4 ol [mzcloud.org]

- 8. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Separation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. 2-Amino-6-methylpyrimidin-4-ol | SIELC Technologies [sielc.com]

- 12. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

what is 2-Amino-5-butyl-6-methylpyrimidin-4-ol

An In-Depth Technical Guide to 2-Amino-5-butyl-6-methylpyrimidin-4-ol: Properties, Synthesis, and Therapeutic Potential

Executive Summary

This compound is a substituted pyrimidine derivative that serves as a versatile heterocyclic building block in medicinal and agricultural chemistry. Its structure, characterized by a pyrimidinol core with amino, butyl, and methyl functional groups, makes it a valuable scaffold for developing novel therapeutic agents and specialized agrochemicals. The presence of tautomerism between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms is a critical feature influencing its reactivity and analytical profile. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, and burgeoning applications, with a particular focus on its potential as a selective kinase inhibitor in oncology.

Physicochemical Properties and Characterization

The unique arrangement of functional groups on the pyrimidine ring dictates the compound's chemical behavior and potential for biological interactions.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 4038-64-6 | [1][2][3] |

| Molecular Formula | C₉H₁₅N₃O | [1][3] |

| Molecular Weight | 181.24 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 2-amino-5-butyl-6-methylpyrimidin-4(3H)-one | [1][3] |

| Physical Form | Solid | [1] |

| Typical Purity | ≥95% | [1] |

| Recommended Storage | 2-8°C, inert atmosphere, protect from light | [2] |

Critical Structural Feature: Tautomerism

A fundamental characteristic of this compound is its existence as a mixture of tautomers: the aromatic alcohol (enol) form and the non-aromatic ketone (keto) form. This equilibrium is influenced by factors such as the solvent, pH, and physical state, which has significant implications for its spectroscopic signature and chemical reactivity. The keto form, 2-amino-5-butyl-6-methylpyrimidin-4(3H)-one, is often the predominant tautomer.

Caption: Keto-enol tautomerism of the title compound.

Synthesis and Manufacturing

The synthesis of 2-amino-substituted pyrimidinols is well-established, typically involving the condensation of a β-dicarbonyl compound or its equivalent with guanidine.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the pyrimidine ring at the N1-C2 and N3-C4 bonds, identifying guanidine and a substituted β-keto ester as the primary starting materials. This strategy is efficient and utilizes readily available commercial precursors.

Caption: Retrosynthetic pathway for the target molecule.

Primary Synthetic Pathway

The most common and scalable method for preparing 2-amino-4-hydroxypyrimidines is the condensation of guanidine with an appropriate β-keto ester, in this case, ethyl 2-acetylhexanoate. While traditionally performed under basic conditions, research has shown that conducting the reaction in a strongly acidic medium, such as concentrated sulfuric acid, can lead to substantially higher yields and faster reaction rates.[4] This acidic pathway is particularly effective when using diketene as a precursor for the β-keto component, making the process amenable to continuous manufacturing.[4]

Example Synthesis Protocol (Acid-Catalyzed Condensation)

This protocol is an illustrative example based on established principles for pyrimidine synthesis.[4]

-

Reagent Preparation: In a cooled, appropriately sized reactor, cautiously prepare a mixture of concentrated sulfuric acid (98%) and water.

-

Addition of Precursors: To the cooled acidic medium, slowly add ethyl 2-acetylhexanoate. Subsequently, add guanidine sulfate in small portions, maintaining temperature control with external cooling.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 20-50°C) for several hours until analysis (e.g., TLC or LC-MS) indicates the consumption of starting materials. The strongly acidic environment facilitates the cyclization and subsequent dehydration to form the pyrimidine ring.

-

Workup and Isolation: The reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., aqueous sodium hydroxide) to a pH of ~7. The precipitated solid is collected by filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Research and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate for various applications.

Potential as a Selective FGFR4 Inhibitor

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver, particularly in hepatocellular carcinoma (HCC).[5] Overexpression of its ligand, FGF19, leads to constitutive activation of FGFR4 and promotes tumor growth. Consequently, the development of selective FGFR4 inhibitors is a high-priority therapeutic strategy.

Recent studies have demonstrated that derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol, a structurally similar compound, are potent and selective FGFR4 inhibitors.[5][6] These compounds act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling. The 2-amino-pyrimidine core is crucial for forming key hydrogen bonds within the ATP-binding pocket. The butyl group at the 5-position of this compound can be exploited to achieve enhanced potency and selectivity by probing deeper into hydrophobic regions of the kinase domain.

Caption: Proposed inhibition of the FGFR4 signaling pathway.

Antimicrobial and Antiviral Research

The structural resemblance of the pyrimidine core to nucleobases makes it a prime candidate for the development of antimicrobial and antiviral agents.[2] As a nucleoside analog, it can potentially interfere with viral replication processes.[2] Furthermore, the broader class of pyrimidine derivatives has been extensively investigated and found to possess significant antibacterial and antifungal properties, making this compound a valuable starting point for synthesizing new libraries of potential antimicrobial drugs.[7][8][9]

Agrochemical Development

In the field of agrochemicals, this molecule is recognized as a transformation product of the fungicide Bupirimate.[3] Its structural motifs are also explored for the development of novel pesticides and plant growth stimulants.[2][10] Research on related 2-amino-substituted pyrimidinols has shown significant growth-stimulating effects on plants, suggesting a potential application in enhancing crop yields.[10]

Core Experimental Protocols

Accurate characterization is essential for validating the identity and purity of the synthesized compound. The following are standard protocols for spectroscopic analysis.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to resolve exchangeable protons (-OH, -NH₂).

-

Acquire a ¹H NMR spectrum. Expected signals would include singlets for the methyl and amino groups, multiplets for the butyl chain, and a potentially broad singlet for the hydroxyl/amide proton, whose chemical shift is solvent-dependent.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will confirm the number of unique carbon environments, including signals for the pyrimidine ring carbons, the methyl group, and the four distinct carbons of the butyl chain.

-

Self-Validation: The integration of the proton signals should correspond to the number of protons in each group (e.g., 3H for methyl, 2H for amino, 9H for the butyl chain). The number of signals in the ¹³C spectrum should match the nine carbon atoms in the structure.

-

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology (ATR Method):

-

Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

-

Acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

-

Self-Validation: The spectrum should display characteristic absorption bands. Look for N-H stretching vibrations (for the amino group) around 3100-3500 cm⁻¹, C-H stretches (alkyl groups) around 2850-3000 cm⁻¹, a C=O stretch (from the keto tautomer) around 1650 cm⁻¹, and C=N/C=C stretches (ring vibrations) in the 1400-1600 cm⁻¹ region. A broad O-H stretch may also be present around 3200-3600 cm⁻¹.

-

Protocol: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and fragmentation pattern.

-

Methodology (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Self-Validation: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 182.2. Analysis of the fragmentation pattern can provide further structural confirmation.

-

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold with significant untapped potential. Its robust synthesis and versatile functional groups make it an ideal starting point for generating compound libraries for high-throughput screening. The most promising immediate application lies in the development of selective FGFR4 inhibitors for HCC, where the butyl group offers a clear vector for medicinal chemistry optimization. Future research should focus on structure-activity relationship (SAR) studies to fine-tune its binding affinity and selectivity for various biological targets, including other kinases, bacterial enzymes, and viral proteins.

References

-

This compound - MySkinRecipes. (URL: [Link])

-

2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone - PubChem. (URL: [Link])

-

5-n-Butyl-2-ethylamino-4-hydroxy-6-methylpyrimidine - ChemBK. (URL: [Link])

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. (URL: [Link])

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. (URL: [Link])

-

4,6-Dimethyl-2-(methylthio)pyrimidine | CAS 14001-64-0 - Veeprho. (URL: [Link])

- Process of preparing 2-amino-4-hydroxy-5(and/or 6)

-

Cas:14001-64-0 Name:Pyrimidine, 4,6-dimethyl-2-(methylthio) - Aribo Biotechnology. (URL: [Link])

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. (URL: [Link])

-

Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed. (URL: [Link])

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed. (URL: [Link])

-

Antibacterial Activity of Ethanolic Extracts of Origanum majorana, Salvia officinalis, and Ribes nigrum Against Digestive Pathogens: Polyphenolic Composition and In Vitro Assessment - MDPI. (URL: [Link])

-

Bioactive, antioxidant and antimicrobial properties of chemically fingerprinted essential oils extracted from Eucalyptus globulus: in-vitro and in-silico investigations - PubMed Central. (URL: [Link])

-

Antioxidant and Antibacterial Activity of Extracts from Selected Plant Material - MDPI. (URL: [Link])

-

4-[[5-[5-[(1-Adamantylmethylamino)methyl]-2-pyridinyl]-2-(butylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol - PubChem. (URL: [Link])

Sources

- 1. 2-Amino-5-butyl-6-methyl-4-pyrimidinol | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C9H15N3O | CID 135418936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial Activity of Ethanolic Extracts of Origanum majorana, Salvia officinalis, and Ribes nigrum Against Digestive Pathogens: Polyphenolic Composition and In Vitro Assessment | MDPI [mdpi.com]

- 9. Bioactive, antioxidant and antimicrobial properties of chemically fingerprinted essential oils extracted from Eucalyptus globulus: in-vitro and in-silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2-Amino-5-butyl-6-methylpyrimidin-4-ol molecular formula C9H15N3O

An In-Depth Technical Guide to 2-Amino-5-butyl-6-methylpyrimidin-4-ol (C₉H₁₅N₃O): Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4038-64-6), a substituted pyrimidine derivative with the molecular formula C₉H₁₅N₃O.[1][2] The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous bioactive compounds. This document, intended for researchers, scientists, and drug development professionals, delves into the foundational chemistry, a detailed step-by-step synthesis protocol, robust analytical characterization methods, and an exploration of the compound's potential biological activities and applications. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to serve as an essential resource for the study and utilization of this specific heterocyclic compound.

Part 1: Foundational Chemistry & Physicochemical Properties

The 2-Aminopyrimidine Scaffold: A Privileged Structure

The 2-aminopyrimidine motif is widely recognized as a "privileged structure" in medicinal chemistry. Its constituent nitrogen atoms act as key hydrogen bond donors and acceptors, enabling potent and specific interactions with a multitude of biological targets, including kinases, proteases, and G-protein coupled receptors. The substituents at positions 4, 5, and 6 of the pyrimidine ring provide a versatile platform for modulating the molecule's steric, electronic, and pharmacokinetic properties, making it a highly valuable core for library synthesis and lead optimization in drug discovery.

Nomenclature, Structure, and Tautomerism

The compound is systematically named this compound. However, due to keto-enol tautomerism, it exists in equilibrium with its keto form, 2-amino-5-butyl-6-methyl-4(3H)-pyrimidinone.[1] This equilibrium is a critical aspect of its chemistry, influencing its reactivity, solubility, and interaction with biological targets. The predominant form can depend on the physical state (solid vs. solution) and the nature of the solvent.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties is presented below. These values are essential for planning experiments, including reaction setup, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃O | PubChem[1] |

| Molecular Weight | 181.24 g/mol | MySkinRecipes[3] |

| CAS Number | 4038-64-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCCCC1=C(N=C(NC1=O)N)C | PubChem[1] |

| InChIKey | VYCNDBQWMCGZAA-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Storage | 2-8°C, light-proof, inert gas | MySkinRecipes[3] |

Part 2: Synthesis and Purification

The synthesis of this compound is most effectively achieved via a classical cyclocondensation reaction, a robust and widely employed method for constructing the pyrimidine ring system.

Retrosynthetic Analysis and Workflow

The core pyrimidine ring is formed by the condensation of a β-ketoester with guanidine. This approach dictates that the primary starting materials are guanidine and a suitably substituted β-ketoester, specifically ethyl 2-butylacetoacetate.

Caption: General workflow for the synthesis of the title compound.

Key Starting Materials

-

Ethyl 2-butylacetoacetate (CAS 1540-29-0): This β-ketoester is not commonly available and is typically prepared in-situ or as a separate preliminary step. The synthesis involves the alkylation of ethyl acetoacetate. The classical method uses sodium ethoxide to generate the enolate of ethyl acetoacetate, which then acts as a nucleophile to displace the bromide from n-butyl bromide.[4]

-

Guanidine Hydrochloride (CAS 50-01-1): A stable, crystalline salt of the strong base guanidine. It is the source of the N-C-N (amidine) fragment required to form the pyrimidine ring. Using the hydrochloride salt is common practice for ease of handling.[5][6]

Detailed Experimental Protocol: Two-Step, One-Pot Synthesis

This protocol describes the synthesis from ethyl acetoacetate, integrating the alkylation and cyclocondensation steps.

Step 1: Preparation of Ethyl 2-butylacetoacetate

-

Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. The system must be thoroughly dried and kept under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Preparation: In the flask, dissolve metallic sodium (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of sodium) with vigorous stirring. This exothermic reaction generates sodium ethoxide (NaOEt), the required base. Ensure all sodium has reacted before proceeding.

-

Enolate Formation: Add ethyl acetoacetate (1.0 eq) dropwise to the cooled sodium ethoxide solution. Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the sodium enolate.

-

Alkylation: Add n-butyl bromide (1.05 eq) dropwise via the addition funnel. After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

Step 2: Cyclocondensation

-

Guanidine Addition: To the reaction mixture containing the newly formed ethyl 2-butylacetoacetate, add guanidine hydrochloride (1.1 eq) and an additional portion of sodium ethoxide (1.1 eq) to neutralize the HCl and catalyze the condensation.

-

Reaction: Heat the resulting slurry to reflux and maintain for 6-12 hours. The reaction progress can be monitored by TLC until the starting ketoester is consumed.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Resuspend the resulting residue in cold water. c. Carefully acidify the aqueous solution with glacial acetic acid or dilute HCl to a pH of ~6-7. The product will precipitate out of the solution. d. Isolate the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol or diethyl ether to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a white to off-white crystalline solid.

Part 3: Spectroscopic and Analytical Characterization

Accurate structural elucidation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is required for a comprehensive characterization.

Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the molecular structure. The expected chemical shifts are predicted based on the known values for similar pyrimidine structures.[7][8]

| ¹H NMR - Predicted Assignments (DMSO-d₆) |

| Chemical Shift (δ) ppm |

| ~10.5 |

| ~6.4 |

| ~2.3 |

| ~2.1 |

| ~1.4 |

| ~1.3 |

| ~0.9 |

| ¹³C NMR - Predicted Assignments (DMSO-d₆) |

| Chemical Shift (δ) ppm |

| ~165 |

| ~163 |

| ~153 |

| ~105 |

| ~30 |

| ~28 |

| ~22 |

| ~19 |

| ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum will be dominated by stretches from the N-H, C=O, and C=N bonds.

| Characteristic IR Absorptions |

| Frequency (cm⁻¹) |

| 3300 - 3100 |

| 2950 - 2850 |

| 1680 - 1640 |

| 1640 - 1580 |

| 1600 - 1500 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution technique like ESI-TOF will provide the exact mass, confirming the molecular formula.

-

Expected [M+H]⁺: 182.1293 (Calculated for C₉H₁₆N₃O⁺)

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the final compound. A reverse-phase method is typically employed.

Example HPLC Protocol:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm and 275 nm.

-

Injection Volume: 10 µL

Part 4: Biological Context and Potential Applications

While specific biological data for this compound is limited in public literature, its structural features suggest several promising avenues for research.

Postulated Mechanisms and Therapeutic Areas

-

Antiviral Agents: The compound's structure is analogous to natural pyrimidine nucleobases (cytosine, thymine).[3] This suggests it could act as a nucleoside analog. If incorporated into viral DNA or RNA, or if it inhibits viral polymerases, it could disrupt viral replication. This makes it a candidate for screening against various viruses.

Caption: Postulated mechanism of action as an antiviral nucleoside analog.

-

Antimicrobial Activity: Many heterocyclic compounds, including pyrimidine derivatives, exhibit antibacterial and antifungal properties.[9][10][11] The mechanism can involve disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid replication. Screening against a panel of pathogenic bacteria and fungi is a logical next step.

-

Agrochemical Applications: The compound is a known transformation product of the fungicide Bupirimate, suggesting the pyrimidine core is active in agricultural contexts.[1] It could be investigated for its own potential as a fungicide, herbicide, or plant growth stimulant, an activity noted in similar derivatives.[8]

Part 5: Safety and Handling

-

Hazard Identification: While specific toxicity data is not available, similar compounds may cause skin, eye, and respiratory irritation.[12]

-

Recommended Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed information.[13]

References

-